5-cyclopropyl-1H-pyrazole-3-carbonitrile
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Overview
Description
5-cyclopropyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3. It is characterized by a pyrazole ring substituted with a cyclopropyl group at the 5-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole amines.
Substitution: Pyrazole derivatives with various functional groups.
Scientific Research Applications
5-cyclopropyl-1H-pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-3-carbonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-amino-1H-pyrazole-3-carbonitrile: Contains an amino group instead of a cyclopropyl group, leading to different chemical properties and applications.
Uniqueness
5-cyclopropyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIJVVPGNFUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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